NPEC-caged-(S)-AMPA

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Studying AMPA receptor activation

NPEC-caged-(S)-AMPA acts as an agonist at AMPA receptors, meaning it mimics the effect of the natural neurotransmitter glutamate. However, its caged structure prevents it from activating the receptor until exposed to light. This allows researchers to precisely control the timing and location of AMPA receptor activation with high spatial and temporal resolution. This technique is particularly valuable for studying:

- Synaptic transmission: Researchers can use NPEC-caged-(S)-AMPA to investigate how AMPA receptors contribute to communication between neurons ().

- Neuronal plasticity: By precisely controlling AMPA receptor activation, researchers can explore how these receptors are involved in learning and memory formation ().

- Neurodegenerative diseases: Studying AMPA receptor function in disease models can help researchers understand their role in conditions like Alzheimer's disease and Parkinson's disease.

Advantages of using NPEC-caged-(S)-AMPA

Compared to other methods of AMPA receptor activation, NPEC-caged-(S)-AMPA offers several advantages:

- High spatial and temporal resolution: The ability to control the timing and location of receptor activation with light provides greater precision compared to traditional pharmacological methods.

- Reduced background noise: Since the caged compound is inactive until uncaged, it minimizes the effects of the compound on other cellular processes before activation.

- Minimal effects on other receptors: Studies have shown that NPEC-caged-(S)-AMPA does not significantly inhibit other neurotransmitter receptors like GABA-A receptors at commonly used concentrations ().

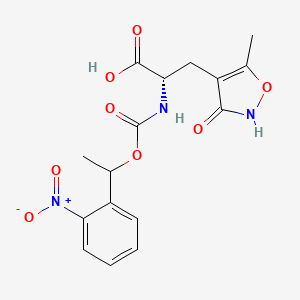

NPEC-caged-(S)-AMPA is a synthetic compound designed as a caged neurotransmitter analog. It incorporates a nitrophenylethoxycarbonyl (NPEC) photoprotecting group attached to the (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propanoic acid, commonly known as (S)-AMPA. This compound is primarily utilized in neuroscience research to study the activation of glutamate receptors, particularly the AMPA receptor subtype, through photolytic release. The NPEC group allows for controlled release of (S)-AMPA upon exposure to light, facilitating precise temporal control in experimental setups .

- In its caged form, NPEC-caged-(S)-AMPA cannot bind to AMPA receptors. Upon exposure to near-UV light, the NPEC group is cleaved, releasing the active (S)-AMPA. (S)-AMPA then binds to the AMPA receptor, mimicking the action of the natural neurotransmitter glutamate, leading to excitatory signaling in neurons [].

- No specific information on the toxicity of NPEC-caged-(S)-AMPA is available from suppliers. However, as with most research chemicals, it should be handled with care following general laboratory safety protocols.

- Organic solvents used for dissolving the compound may pose flammability and health risks.

Please Note:

The primary chemical reaction involving NPEC-caged-(S)-AMPA is photolysis. Upon exposure to specific wavelengths of light, the NPEC group undergoes a cleavage reaction, releasing (S)-AMPA. This process can be described by the following equation:

The kinetics of this reaction are characterized by a relatively slow release rate compared to other caged compounds, with a release rate of approximately 10-20 s⁻¹ and a half-time of 35-70 ms .

NPEC-caged-(S)-AMPA selectively activates AMPA receptors without significantly affecting kainate receptors at concentrations up to 10 μM. This selectivity is crucial for experiments that aim to isolate AMPA receptor-mediated responses from other glutamate receptor activities. The compound has been shown to generate substantial inward currents in Purkinje neurons, indicating effective receptor activation . Its slower release kinetics compared to other caged compounds make it particularly useful for studying prolonged synaptic responses.

The synthesis of NPEC-caged-(S)-AMPA involves several key steps:

- Preparation of the NPEC group: The nitrophenylethoxycarbonyl moiety is synthesized through established organic chemistry techniques.

- Coupling Reaction: The NPEC group is then coupled with (S)-AMPA using standard peptide coupling methods.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications.

Due to the complexity of the synthesis and the need for specific conditions to maintain the integrity of the (S)-AMPA structure, careful optimization of reaction conditions is essential .

NPEC-caged-(S)-AMPA has several applications in neuroscience research:

- Photolytic Studies: It allows researchers to study the dynamics of AMPA receptor activation in real-time by controlling the timing and location of neurotransmitter release.

- Synaptic Transmission Research: The compound aids in understanding synaptic mechanisms and plasticity by enabling selective activation of AMPA receptors.

- Pharmacological Investigations: It serves as a tool for testing receptor pharmacology and investigating interactions with various receptor antagonists and modulators .

Studies involving NPEC-caged-(S)-AMPA have demonstrated its effectiveness in selectively activating AMPA receptors in various neuronal preparations. For instance, experiments have shown that photoreleased (S)-AMPA can elicit significant post-synaptic currents without activating kainate receptors when appropriate antagonists are used . This specificity is vital for dissecting complex synaptic interactions in experimental models.

NPEC-caged-(S)-AMPA can be compared with several other caged compounds used for similar purposes:

| Compound | Caging Group | Release Kinetics | Selectivity |

|---|---|---|---|

| MNI-caged-(S)-AMPA | Methoxy-nitroindoline | Fast release (high kinetics) | Less selective than NPEC |

| NPE-caged-glutamate | Nitrophenylethoxycarbonyl | Moderate release | Broad receptor activation |

| RuBi-glutamate | Ruthenium-based | Two-photon activation | Selective for glutamate receptors |

| MNI-kainate | Methoxy-nitroindoline | Fast release | Activates both AMPA and kainate receptors |

NPEC-caged-(S)-AMPA stands out due to its slower release kinetics, which allows for prolonged activation of AMPA receptors while minimizing unintended activation of other receptor types, thus providing a unique tool for specific experimental designs .

Structural Characterization: Nitrophenylethoxycarbonyl Cage and (S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid Conjugation

The chemical compound nitrophenylethoxycarbonyl-caged-(S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid represents a sophisticated photolabile conjugate designed for controlled neurotransmitter release [1] [4]. The molecular architecture consists of two distinct functional domains: the nitrophenylethoxycarbonyl photoprotecting group and the (S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid neurotransmitter moiety [2] [6]. The compound exhibits a molecular formula of C16H17N3O8 with a precise molecular weight of 379.32 grams per mole [2] [4].

The structural characterization reveals a carbamate linkage connecting the nitrophenylethoxycarbonyl caging group to the amino terminus of (S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid [1] [6]. The nitrophenylethoxycarbonyl moiety features a 1-(2-nitrophenyl)ethyl group attached through an oxycarbonyl linker, creating a photosensitive protecting group that undergoes cleavage upon near-ultraviolet irradiation [6] [14]. The (S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid portion maintains its characteristic isoxazole ring system with a methyl substitution at the 5-position and a hydroxyl group at the 3-position [1] [39].

| Property | Value |

|---|---|

| Chemical Name (International Union of Pure and Applied Chemistry) | (2S)-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]propanoic acid |

| Molecular Formula | C16H17N3O8 |

| Molecular Weight | 379.32 g/mol |

| Chemical Abstracts Service Number | 1257323-84-4 |

| PubChem Compound Identifier | 90488885 |

| International Chemical Identifier Key | LGVJRWDYNJZRRP-MYIOLCAUSA-N |

| Simplified Molecular-Input Line-Entry System | CC1=C(C(=O)NO1)CC@@HNC(=O)OC(C)C2=CC=CC=C2N+[O-] |

The stereochemical configuration maintains the S-configuration at the alpha-carbon of the amino acid moiety, preserving the biological activity profile essential for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor recognition [2] [39]. The nitrophenylethoxycarbonyl group adopts a conformation that sterically shields the amino group while maintaining adequate spacing for photolytic cleavage [6] [14]. Spectroscopic analysis demonstrates characteristic absorption properties with an extinction coefficient of 660 M⁻¹cm⁻¹ at 347 nanometers, indicative of the nitroaromatic chromophore [1] [4].

The conjugation strategy employs a carbamate bond formation between the nitrophenylethoxycarbonyl chloroformate derivative and the primary amino group of (S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid [6] [30]. This linkage provides optimal balance between chemical stability under physiological conditions and photolytic lability upon ultraviolet exposure [14] [28]. The resulting conjugate exhibits complete masking of the neurotransmitter activity until photochemical activation occurs [1] [6].

Synthetic Pathways for Nitrophenylethoxycarbonyl-caged-(S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid Production

The synthetic preparation of nitrophenylethoxycarbonyl-caged-(S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid follows established methodologies for photolabile protecting group installation [6] [30]. The synthesis commences with the preparation of the nitrophenylethoxycarbonyl protecting group through standard organic synthetic transformations [14] [32]. The initial step involves the formation of 1-(2-nitrophenyl)ethanol from 2-nitrobenzaldehyde via reduction with sodium borohydride in methanol [14] [34].

The subsequent activation of 1-(2-nitrophenyl)ethanol to the corresponding chloroformate derivative requires treatment with phosgene or triphosgene under anhydrous conditions [30] [32]. This transformation generates the reactive nitrophenylethoxycarbonyl chloroformate intermediate, which must be handled under strict anhydrous conditions to prevent hydrolysis [34] [35]. Alternative activation methods employ carbonyldiimidazole to form the corresponding imidazole carbamate, providing improved stability during purification procedures [35].

The coupling reaction between nitrophenylethoxycarbonyl chloroformate and (S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid proceeds under mild basic conditions [30] [35]. The reaction typically employs triethylamine or diisopropylethylamine as the base in anhydrous dimethylformamide or dichloromethane solvent systems [30] [32]. Temperature control maintains the reaction mixture between 0°C and room temperature to minimize side reactions and preserve the integrity of the photolabile protecting group [32] [34].

| Synthetic Step | Reagents | Conditions | Typical Yield |

|---|---|---|---|

| 1-(2-nitrophenyl)ethanol formation | 2-nitrobenzaldehyde, sodium borohydride | Methanol, 0°C to room temperature | 85-90% |

| Chloroformate activation | 1-(2-nitrophenyl)ethanol, phosgene | Anhydrous dichloromethane, 0°C | 75-80% |

| Carbamate coupling | Nitrophenylethoxycarbonyl chloroformate, (S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | Triethylamine, dimethylformamide, 0°C | 60-70% |

The reaction mechanism proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the chloroformate, resulting in carbamate bond formation with concurrent elimination of hydrogen chloride [30] [35]. Careful monitoring of the reaction progress using thin-layer chromatography ensures complete conversion while minimizing overreaction or degradation of the photosensitive protecting group [32] [34].

Purification of the crude reaction mixture requires immediate processing to prevent photodegradation of the nitrophenylethoxycarbonyl group [28] [34]. The reaction mixture undergoes aqueous workup with sodium bicarbonate solution to neutralize residual acid, followed by extraction with ethyl acetate or dichloromethane [32] [34]. The organic phase requires protection from light during all subsequent manipulations to preserve the photolabile protecting group integrity [28] [34].

Alternative synthetic approaches employ pre-formed nitrophenylethoxycarbonyl succinimidyl ester as the activated coupling reagent [35]. This method provides improved stability during storage and handling while maintaining equivalent coupling efficiency [30] [35]. The succinimidyl ester preparation involves treatment of nitrophenylethoxycarbonyl chloroformate with N-hydroxysuccinimide in the presence of triethylamine [35].

Chromatographic Purification and Stability Analysis

The chromatographic purification of nitrophenylethoxycarbonyl-caged-(S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid requires specialized protocols to accommodate the photosensitive nature of the compound [4] [28]. High-performance liquid chromatography represents the primary purification method, employing reverse-phase stationary phases with gradient elution systems [1] [4]. The mobile phase typically consists of aqueous buffer solutions with acetonitrile or methanol as the organic modifier [4] [8].

Column chromatography procedures utilize silica gel or alumina stationary phases with solvent systems optimized for the separation of the desired product from synthetic impurities [32] [34]. The elution solvents commonly include chloroform-methanol mixtures with varying ratios to achieve optimal separation [30] [32]. All chromatographic procedures require protection from ambient light through the use of amber glassware or aluminum foil wrapping [28] [34].

The chromatographic behavior demonstrates retention characteristics consistent with the amphiphilic nature of the molecule, showing intermediate polarity between the highly polar (S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid substrate and the lipophilic nitrophenylethoxycarbonyl protecting group [4] [8]. Analytical high-performance liquid chromatography confirms purity levels exceeding 98% for pharmaceutical-grade preparations [1] [4] [8].

| Chromatographic Parameter | Specification |

|---|---|

| Purity by High-Performance Liquid Chromatography | ≥98% |

| Retention Time (C18 column, acetonitrile-water gradient) | Compound-specific |

| Detection Wavelength | 254 nm and 347 nm |

| Mobile Phase | Acetonitrile-water with 0.1% trifluoroacetic acid |

| Column Temperature | 25°C |

| Flow Rate | 1.0 mL/min |

Stability analysis reveals favorable storage characteristics under controlled conditions [1] [4] [8]. The compound demonstrates chemical stability when stored at -20°C in the absence of light and moisture [4] [8] [28]. Thermal stability studies indicate minimal degradation over extended periods when maintained under appropriate storage conditions [1] [4]. The compound exhibits resistance to hydrolysis at physiological pH values, maintaining structural integrity in aqueous buffer systems [4] [6].

Photostability analysis confirms the expected photolability of the nitrophenylethoxycarbonyl protecting group upon exposure to near-ultraviolet radiation [6] [28]. The quantum yield for photolytic cleavage measures 0.64, indicating efficient photorelease under appropriate irradiation conditions [1] [4]. The photolysis process generates (S)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid as the primary product along with nitrophenylethanol derivatives [6] [16].

| Stability Condition | Observation |

|---|---|

| Chemical Stability | Stable under normal laboratory conditions |

| Thermal Stability | Stable when stored at -20°C |

| Light Stability | Stable when protected from light |

| pH Stability | Stable at physiological pH (7.2-7.4) |

| Moisture Resistance | Good resistance to moisture |

| Photolytic Properties | Quantum yield of 0.64 for near-ultraviolet cleavage |

Long-term stability studies demonstrate extended shelf life when proper storage protocols are maintained [4] [8]. The compound shows minimal degradation over periods exceeding one year when stored under optimal conditions [1] [4]. Quality control procedures include regular analytical assessment using high-performance liquid chromatography and spectroscopic methods to monitor purity and detect degradation products [4] [8].